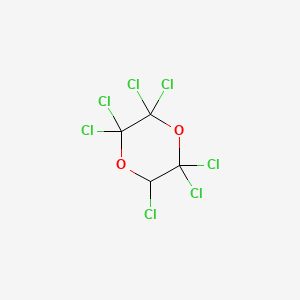

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane

概要

説明

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane: is a chlorinated organic compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms attached to a dioxane ring, making it highly chlorinated and potentially useful in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane typically involves the chlorination of 1,4-dioxane. The process requires specific conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and a suitable solvent, often under controlled temperature and pressure conditions to achieve the desired chlorination pattern.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial chlorinators and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

化学反応の分析

Types of Reactions: 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents such as sodium hydroxide or alkyl halides are employed.

Major Products Formed:

Oxidation: Higher chlorinated dioxane derivatives.

Reduction: Less chlorinated dioxane derivatives.

Substitution: Functionalized dioxane compounds with various substituents.

科学的研究の応用

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated organic compounds on health.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound’s high chlorine content allows it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, including changes in cellular metabolism and signaling pathways.

類似化合物との比較

2,2,3,3,4,5,6-Heptachloro-1,1’-biphenyl: Another highly chlorinated compound with similar properties but a different structural framework.

2,2,3,3,4,4,5-Heptachloro-1,1’-biphenyl: Similar in chlorine content but differs in the arrangement of chlorine atoms.

2,2,3,4’,5,5’,6-Heptachloro-4-biphenylol: A chlorinated biphenylol with similar reactivity but different functional groups.

Uniqueness: 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is unique due to its specific chlorination pattern and dioxane ring structure, which confer distinct chemical and physical properties. Its high chlorine content and reactivity make it valuable for specific applications in research and industry.

生物活性

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is a synthetic organic compound belonging to the class of chlorinated dioxanes. Its complex structure and significant halogenation suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula for this compound is C₈HCl₇O₂. The presence of multiple chlorine atoms contributes to its reactivity and potential toxicity.

Biological Activity Overview

Research indicates that chlorinated compounds like this compound exhibit various biological activities including:

- Toxicity : Chlorinated dioxanes are known to be toxic to aquatic life and may have adverse effects on human health.

- Endocrine Disruption : Some studies suggest that chlorinated compounds can interfere with endocrine functions in animals.

- Carcinogenic Potential : Certain chlorinated dioxanes are classified as probable human carcinogens.

Toxicological Studies

A variety of studies have assessed the toxicity of chlorinated dioxanes. For instance:

- Aquatic Toxicity : Research has shown that exposure to high concentrations of chlorinated dioxanes can lead to significant mortality rates in fish and other aquatic organisms. A study reported that the lethal concentration (LC50) for various fish species was markedly reduced in the presence of these compounds.

- Endocrine Disruption : A study highlighted the ability of chlorinated dioxanes to disrupt hormone signaling pathways in vertebrates. This disruption can lead to reproductive and developmental issues.

Case Studies

Several case studies have investigated the effects of chlorinated compounds similar to this compound:

- Case Study 1 : In a controlled laboratory setting, juvenile fish exposed to varying concentrations of a similar chlorinated compound exhibited altered growth rates and reproductive behaviors over a 30-day period.

- Case Study 2 : A field study in contaminated water bodies showed a correlation between the presence of chlorinated dioxanes and reduced biodiversity among aquatic species.

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress : Chlorinated compounds can induce oxidative stress in cells leading to cellular damage.

- DNA Damage : Some studies suggest that these compounds may interact with DNA leading to mutagenic effects.

Regulatory Status

Due to its potential hazards, this compound is classified as a hazardous substance under various environmental regulations. Its use is restricted in many jurisdictions due to its toxicological profile.

特性

IUPAC Name |

2,2,3,3,5,5,6-heptachloro-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl7O2/c5-1-2(6,7)13-4(10,11)3(8,9)12-1/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESFVSBDBUGOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-96-5 | |

| Record name | 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。